molecular formula C7H7NO2 B3350769 1-Acetyl-1H-pyrrole-2-carbaldehyde CAS No. 30186-49-3

1-Acetyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3350769
CAS No.: 30186-49-3
M. Wt: 137.14 g/mol
InChI Key: YIZNXYLVEMUCQZ-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with an acetyl group at the 1-position and a formyl group at the 2-position. Pyrrole derivatives are pivotal in organic synthesis due to their aromaticity and versatility in forming bioactive molecules.

Properties

IUPAC Name

1-acetylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(10)8-4-2-3-7(8)5-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZNXYLVEMUCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551293
Record name 1-Acetyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-49-3
Record name 1-Acetyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30186-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-1H-pyrrole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the condensation of 2-acetylpyrrole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution at the 2-position of the pyrrole ring, followed by oxidation to yield the desired product.

Another approach involves the Vilsmeier-Haack reaction, where 2-acetylpyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction forms an intermediate iminium ion, which undergoes hydrolysis to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 5-positions of the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: 1-Acetyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Acetyl-1H-pyrrole-2-methanol.

    Substitution: 3-Bromo-1-acetyl-1H-pyrrole-2-carbaldehyde, 3-Nitro-1-acetyl-1H-pyrrole-2-carbaldehyde, 3-Sulfonyl-1-acetyl-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

1-Acetyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-acetyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrole-2-carbaldehyde Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Acetyl (N1) C₇H₇NO₂ 153.14 Electron-withdrawing acetyl enhances aldehyde reactivity.
1-Allyl-1H-pyrrole-2-carbaldehyde Allyl (N1) C₈H₉NO 135.17 Allyl group introduces steric bulk; potential for further functionalization .
1-Benzyl-1H-pyrrole-2-carbaldehyde Benzyl (N1) C₁₂H₁₁NO 185.22 Aromatic benzyl group may stabilize intermediates in synthesis .
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde 2-Nitrobenzyl (N1) C₁₂H₉N₂O₃ 245.21 Strong electron-withdrawing nitro group increases electrophilicity .
4-Acetyl-1H-pyrrole-2-carbaldehyde Acetyl (C4) C₇H₇NO₂ 153.14 Acetyl at C4 alters electronic distribution vs. N1 substitution .
1-Methyl-1H-pyrrole-2-carbaldehyde Methyl (N1) C₆H₇NO 109.13 Electron-donating methyl reduces aldehyde reactivity compared to acetyl .

*Hypothetical data inferred from analogs.

Key Observations:

  • Substituent Position: The placement of the acetyl group (N1 vs. C4) significantly impacts electronic properties.
  • Electron Effects: Electron-withdrawing groups (e.g., acetyl, nitro) increase the electrophilicity of the aldehyde, facilitating reactions like condensations. In contrast, electron-donating groups (e.g., methyl) reduce reactivity .
  • Steric Considerations: Bulky substituents like benzyl or allyl may hinder access to the aldehyde group but offer avenues for further derivatization .

Crystallographic and Structural Insights

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde was characterized via single-crystal X-ray diffraction (SHELX programs), revealing a planar pyrrole ring with bond lengths consistent with delocalized π-electron systems .
  • 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde exhibits intermolecular hydrogen bonding between the aldehyde oxygen and nitro groups, stabilizing its crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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